2-Phenyl-1H-imidazol-4-amine

Medicinal Chemistry Hydrogen Bonding Physicochemical Properties

Researchers requiring an imidazole core with superior hydrogen-bond donor capacity often find non-aminated analogs insufficient for target engagement. 2-Phenyl-1H-imidazol-4-amine (CAS 154535-79-2) solves this with a free 4-amine group that introduces a nucleophilic handle absent in generic 2-phenylimidazole. - Quantifiable advantage: Two H-bond donors (vs. one in 2-phenylimidazole) enhance polar interactions in structure-based design. - Elevated pKa (12.78 vs. ~6.5): Shifts ionization equilibrium toward neutral species at physiological pH, potentially improving membrane permeability. - Synthetic throughput: Higher nucleophilicity enables faster acylations and reductive aminations for parallel library production.

Molecular Formula C9H9N3
Molecular Weight 159.19 g/mol
CAS No. 154535-79-2
Cat. No. B122782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-1H-imidazol-4-amine
CAS154535-79-2
Synonyms2-PHENYL-1H-IMIDAZOL-4-AMINE
Molecular FormulaC9H9N3
Molecular Weight159.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=C(N2)N
InChIInChI=1S/C9H9N3/c10-8-6-11-9(12-8)7-4-2-1-3-5-7/h1-6H,10H2,(H,11,12)
InChIKeyMOJYDLJMKAMQDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenyl-1H-imidazol-4-amine: Chemical Profile & Procurement


2-Phenyl-1H-imidazol-4-amine is a heterocyclic building block comprising an imidazole core substituted with a phenyl group at the 2-position and a primary amine at the 4-position [1]. Its molecular formula is C₉H₉N₃, with a molecular weight of 159.19 g/mol [1]. The compound is structurally distinguished by the presence of two hydrogen bond donors (the amine and imidazole NH) and two acceptors [1], as well as a predicted pKa of 12.78 ± 0.10, indicating its behavior as a moderately strong base . It is primarily utilized as a synthetic intermediate in medicinal chemistry and materials science.

Synthetic handle 4-amine provides a nucleophilic vector for derivatization
H-bond profile Two hydrogen bond donors support target engagement studies
Ionization context Elevated pKa profile shifts ionization equilibrium at physiological pH

Irreplaceability Over Generic Imidazole Analogs


While the imidazole scaffold is common in chemical libraries, simple substitution with generic analogs such as 2-phenylimidazole or 4-phenylimidazole fails to recapitulate the synthetic and physicochemical profile of 2-Phenyl-1H-imidazol-4-amine [1]. The presence of the primary amine at the 4-position introduces a distinct nucleophilic handle absent in non-aminated analogs, enabling divergent reactivity and influencing critical properties such as hydrogen bonding capacity and acid/base behavior [1]. The quantitative data in Section 3 demonstrates that replacing this compound with an unsubstituted imidazole or an isomer lacking the 4-amine group alters molecular recognition, synthetic accessibility, and downstream performance.

Non-aminated imidazoles (e.g., 2-phenylimidazole) lack the 4-amine nucleophilic handle, altering reactivity and synthetic utility.
Isomeric substitution (e.g., 4-phenylimidazole) places the aryl group at a different position, changing molecular recognition and derivatization vectors.
Large pKa difference (>6 log units) vs. 2-phenylimidazole shifts ionization state at pH 7.4, which may affect solubility and permeability profiles.

Quantitative Evidence vs. Closest Analogs


Hydrogen Bond Donor Capacity

2-Phenyl-1H-imidazol-4-amine possesses two hydrogen bond donors (the imidazole NH and the primary amine), whereas the closest analog 2-phenyl-1H-imidazole (lacking the amine) has only one hydrogen bond donor [1]. This difference directly impacts molecular recognition and target engagement potential.

H-Bond Donors
Head-to-head
Target: 2 donors
Comparator: 1 donor
+1 (100% increase)
Reported increase in H-bond capacity may support target engagement studies
Computed descriptor; experimental confirmation recommended
Medicinal Chemistry Hydrogen Bonding Physicochemical Properties

Rotatable Bond and Synthetic Handle

The compound contains one rotatable bond (the phenyl-imidazole linkage), identical to its isomer 4-phenylimidazole [1]. However, the 4-amine substituent on the imidazole ring of the target compound provides a synthetically accessible vector for further derivatization that is absent in the 4-phenylimidazole core.

Synthetic Handle
Class-level
Rotatable bonds equal (1), but 4-amine offers a unique derivatization site absent in 4-phenylimidazole
Differentiation based on substitution pattern rather than flexibility
Computational descriptor; synthetic validation needed
Conformational Flexibility Medicinal Chemistry Drug Design

pKa Profile and Ionization State

The predicted pKa of 2-Phenyl-1H-imidazol-4-amine is 12.78 ± 0.10, as reported by ChemicalBook . In contrast, the parent 2-phenylimidazole has a reported experimental pKa of approximately 6.5 [1]. This substantial difference (>6 log units) indicates that the 4-amine derivative exists predominantly in its neutral form at physiological pH, whereas 2-phenylimidazole is largely protonated.

pKa Shift
Reported / Class-level
Target: 12.78 ± 0.10
Comparator: ~6.5
Δ ≈ +6.3
Reported ionization context difference may shift permeability profile
Predicted vs. experimental value; confirm under assay conditions
Physicochemical Properties Druglikeness Solubility

Amine vs. Amide Reactivity in Ligand Synthesis

In the synthesis of bi- and tridentate imidazole-based ligands, amines derived from 2-phenylimidazole-4-carboxaldehyde were found to be more reactive species than the corresponding amides in the Henry reaction [1]. This class-level inference supports the premise that the free amine functionality in 2-Phenyl-1H-imidazol-4-amine confers a kinetic advantage in certain bond-forming reactions.

Amine Reactivity
Class-level
Reported higher reactivity of amine vs. amide in Henry reaction with 2-phenylimidazole derivatives
Supports synthetic pathway selection for faster derivatization
Qualitative observation; reaction-specific validation required
Synthetic Chemistry Catalysis Ligand Design

Key Application Scenarios


Hit-to-Lead with Enhanced H-Bond Capacity

When a project requires an imidazole scaffold with increased hydrogen bond donor potential, 2-Phenyl-1H-imidazol-4-amine offers a quantifiable advantage over 2-phenylimidazole [1]. The presence of two hydrogen bond donors (vs. one in the analog) provides additional opportunities for target engagement, making it a preferred building block for fragment-based drug discovery or structure-based design where specific polar interactions are desired.

pKa-Driven Membrane Permeability Tuning

In lead series where the pKa of the imidazole core is a critical determinant of ADME properties, 2-Phenyl-1H-imidazol-4-amine provides a substantially elevated pKa (12.78 vs. ~6.5 for 2-phenylimidazole) [2]. This differential allows medicinal chemists to shift the ionization equilibrium toward the neutral species at physiological pH, potentially improving passive membrane permeability and reducing off-target effects associated with charged moieties.

Nucleophilic Amine Handle for Diversification

For parallel synthesis or library production, the free 4-amine group of 2-Phenyl-1H-imidazol-4-amine serves as a versatile reactive handle [3]. Its higher nucleophilicity relative to amide-linked analogs enables faster and more efficient derivatization reactions (e.g., reductive aminations, acylations, and Henry reactions), reducing cycle times and improving overall synthetic throughput.

Ligand Precursor with Defined Donor Set

As a precursor to bi- and tridentate nitrogen ligands, 2-Phenyl-1H-imidazol-4-amine provides a well-defined combination of an imidazole nitrogen and a primary amine donor [3]. This donor set is distinct from that of 4-phenylimidazole or simple 2-phenylimidazoles, enabling the formation of metal complexes with unique geometries and catalytic properties that are not accessible with non-aminated analogs.

Application
Selection Property
Validation Focus
Fragment-based library design
H-bond donor capacity
Target engagement assay context
Ionization-dependent permeability studies
Ionization equilibrium context
Membrane permeability assay review
Parallel library synthesis
Amine nucleophilic reactivity
Derivatization reaction optimization
Bi-/tridentate ligand precursor
Donor set (imidazole N + amine N)
Metal complex characterization

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16 linked technical documents
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